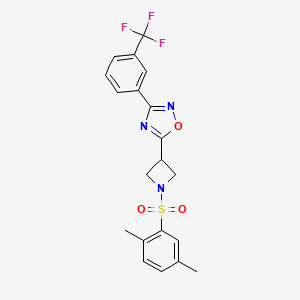

5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Description

The compound 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a sulfonylated azetidine moiety. The sulfonyl group is derived from 2,5-dimethylphenyl, contributing steric bulk and electron-withdrawing properties.

Properties

IUPAC Name |

5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3S/c1-12-6-7-13(2)17(8-12)30(27,28)26-10-15(11-26)19-24-18(25-29-19)14-4-3-5-16(9-14)20(21,22)23/h3-9,15H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBNEAKGCXHMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Azetidine Ring: Starting with a suitable precursor, the azetidine ring can be formed through cyclization reactions. For instance, a 3-aminopropanol derivative can undergo cyclization in the presence of a dehydrating agent.

Sulfonylation: The azetidine intermediate can then be sulfonylated using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Oxadiazole Formation: The final step involves the formation of the oxadiazole ring. This can be achieved by reacting the sulfonylated azetidine with a suitable nitrile oxide precursor under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amides or other derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including the compound . Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives with similar structures demonstrate enhanced thymidine phosphorylase inhibitory activity compared to standard chemotherapeutics like adriamycin .

- Case Study : In vitro assays revealed that certain oxadiazole derivatives displayed potent antiproliferative activity against breast cancer cell lines (MCF-7), with some compounds achieving over 90% inhibition rates at certain concentrations .

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives has been well-documented. The incorporation of the oxadiazole ring in compounds like 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole enhances their efficacy against a range of bacterial and fungal pathogens:

- Research Findings : A study on similar sulfonamide-containing oxadiazoles demonstrated broad-spectrum antimicrobial activity, suggesting that the compound could serve as a lead for developing new antibiotics .

Anti-inflammatory and Other Therapeutic Effects

In addition to its anticancer and antimicrobial properties, compounds containing the oxadiazole structure have shown promise in treating inflammatory conditions:

- Anti-inflammatory Activity : Some studies have reported that derivatives exhibit significant anti-inflammatory effects in vitro. For example, specific compounds demonstrated lower IC50 values compared to standard anti-inflammatory drugs like diclofenac .

Summary Table of Applications

| Application | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxic effects against MCF-7 cell lines; high thymidine phosphorylase inhibition. |

| Antimicrobial Activity | Broad-spectrum efficacy against bacterial and fungal pathogens. |

| Anti-inflammatory Effects | Lower IC50 values than standard treatments; potential for therapeutic use in inflammatory diseases. |

Mechanism of Action

The mechanism by which 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or electrostatic interactions, while the oxadiazole ring might participate in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Oxadiazole Derivatives

The target compound shares its 1,2,4-oxadiazole backbone with 5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (, C₁₂H₁₀F₃N₃O, MW 269.226). Key differences include:

- Azetidine Substituent : The target compound incorporates a sulfonyl-linked 2,5-dimethylphenyl group on the azetidine ring, whereas the analogous compound in has a simpler azetidinyl group. This sulfonyl addition increases molecular weight and polarity.

- Trifluoromethylphenyl Group : Both compounds retain the 3-(trifluoromethyl)phenyl substituent, a common pharmacophore for enhancing lipophilicity and resistance to oxidative metabolism.

Sulfur-Containing Heterocycles

describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, which features a pyrazole core with a sulfanyl (S–) linkage.

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Polarity : The sulfonyl group in the target compound enhances polarity compared to the azetidinyl analog, likely improving aqueous solubility. However, the 2,5-dimethylphenyl group may counterbalance this by increasing lipophilicity.

- Acid-Base Behavior : The azetidine nitrogen in ’s compound forms a hydrochloride salt, indicating basicity (pKa ~8–10). The target compound’s sulfonyl group may reduce basicity due to electron withdrawal.

Biological Activity

5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 303.37 g/mol. The presence of both azetidine and oxadiazole rings contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical cellular processes such as:

- DNA Replication : The compound may interfere with the DNA synthesis machinery.

- Protein Synthesis : It could modulate ribosomal activity or affect translation processes.

- Signal Transduction Pathways : The interaction with signaling molecules may lead to altered cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.67 | Induction of apoptosis |

| HCT-116 (Colon Cancer) | 0.80 | Inhibition of cell proliferation |

| ACHN (Renal Cancer) | 0.87 | Modulation of signaling pathways |

These results indicate that the compound exhibits significant cytotoxic effects at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. While specific data on bacterial or fungal strains is limited, preliminary findings suggest that derivatives of oxadiazoles often display broad-spectrum antimicrobial properties.

Case Studies

A recent study focused on a series of synthesized oxadiazole derivatives, including the compound . The research highlighted that compounds with similar structural features demonstrated:

- Enhanced Anticancer Activity : Several derivatives were found to be more effective than standard chemotherapeutics like doxorubicin.

- Induction of Apoptosis : Flow cytometry assays confirmed that treated cancer cells underwent significant apoptotic changes.

These findings underscore the need for further investigation into the structure-activity relationship (SAR) of this compound and its derivatives .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis of 1,2,4-oxadiazole derivatives typically involves coupling reactions between imidamide intermediates and carboxylic acid derivatives under anhydrous conditions. For example:

- Step 1 : React an appropriate imidamide (e.g., N′-hydroxybenzimidamide) with a carboxylate ester (e.g., methyl indole-5-carboxylate) in anhydrous tetrahydrofuran (THF) with sodium hydride as a base under argon .

- Step 2 : Reflux the mixture, followed by hydrolysis, extraction, and purification via silica gel column chromatography.

- Characterization : Confirm structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR , and high-resolution mass spectrometry (HRMS) to validate molecular weight and substituent positions .

Q. How should researchers handle stability and storage of this compound?

- Storage : Store at -20°C in airtight glass vials to prevent degradation. Short-term storage (1–2 weeks) at -4°C is acceptable for experimental use .

- Stability monitoring : Perform periodic HPLC or TLC analyses to detect decomposition. The trifluoromethyl and sulfonyl groups may hydrolyze under prolonged exposure to moisture .

Q. What methodologies are used for initial biological activity screening?

- Antifungal assays : Use in vitro microbroth dilution methods against Candida spp. or Aspergillus spp., with fluconazole as a positive control.

- Cytotoxicity testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.

- Dose-response curves : Generate IC₅₀ values using nonlinear regression models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing trifluoromethyl with methoxy or nitro groups) and compare bioactivity .

- Pharmacophore mapping : Use X-ray crystallography or density functional theory (DFT) to identify critical interactions (e.g., hydrogen bonding via the oxadiazole ring) .

- Bioisosteric replacements : Replace the sulfonylazetidine group with carbamate or phosphonate moieties to assess potency changes .

Q. How should conflicting bioactivity data be resolved?

- Assay validation : Cross-validate results using multiple assays (e.g., agar diffusion vs. microbroth dilution for antifungal activity).

- Solubility correction : Account for solubility differences by measuring partition coefficients (logP) and adjusting DMSO concentrations .

- Statistical analysis : Apply ANOVA or Bayesian models to identify outliers and confirm significance thresholds .

Q. What computational tools are recommended for predicting target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or bacterial FabH enzymes.

- ADMET prediction : Utilize SwissADME or ProTox-II to estimate permeability, toxicity, and metabolic stability .

- Dynamic simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

Q. Which advanced spectroscopic techniques resolve ambiguities in structural elucidation?

- 2D NMR : Employ HSQC and HMBC to assign quaternary carbons and heteronuclear couplings, particularly for the sulfonylazetidine moiety .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and non-covalent interactions .

- Solid-state NMR : Characterize polymorphic forms or amorphous content in bulk samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.